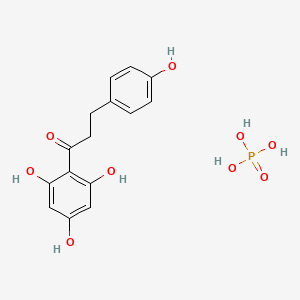

Polyphloretin phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A polymeric mixture of polyesters of phosphoric acid and phloretin. It blocks some cellular responses to prostaglandins.

Scientific Research Applications

Interaction with Prostaglandin

Polyphloretin phosphate (PPP) has been studied for its effect on human cutaneous reactions induced by prostaglandin E1 (PGE1). PPP reduced the magnitude of erythema caused by PGE1, indicating a potential role in modulating prostaglandin-induced skin reactions (Søndergaard & Jørgensen, 2006).

Inhibition of Histamine Release

Research has shown that PPP inhibits histamine release from rat mast cells and reduces the formation of slow-reacting substances. This suggests a potential use of PPP in conditions involving histamine release and related allergic reactions (Strandberg, 2009).

Effects on Uterine Smooth Muscle

PPP's effects on uterine smooth muscle have been explored, showing its potential as a non-specific and reversible antagonist of uterotonic activities. This suggests possible applications in modulating uterine muscle contractions (Adebiyi, Prasad, & Adaikan, 2002).

Phosphate Dynamics in Algae

Studies on algae, such as Parachlorella kessleri, have highlighted the relationship between polyphosphate accumulation and dense bodies. This research contributes to understanding phosphate dynamics in algae, which could have implications in biological wastewater treatment and other environmental applications (Ota et al., 2016).

Phosphorus Uptake in Microalgae

Research on Chlorella vulgaris indicates that high phosphate levels in the culture enhance lipid synthesis while decreasing starch synthesis. This finding is significant in the context of using microalgae for phosphorus removal from wastewater and biodiesel production (Zhu et al., 2015).

properties

CAS RN |

9014-72-6 |

|---|---|

Product Name |

Polyphloretin phosphate |

Molecular Formula |

C15H17O9P |

Molecular Weight |

372.26 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid |

InChI |

InChI=1S/C15H14O5.H3O4P/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20;1-5(2,3)4/h1-2,4-5,7-8,16-17,19-20H,3,6H2;(H3,1,2,3,4) |

InChI Key |

RLMSQWIGQNTPCF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |

Other CAS RN |

9014-72-6 |

synonyms |

Phosphate, Polyphloretin Polyphloretin Phosphate |

Origin of Product |

United States |

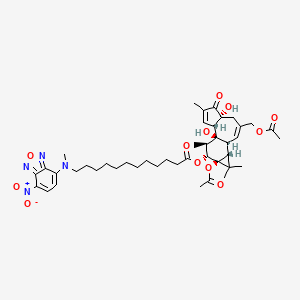

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

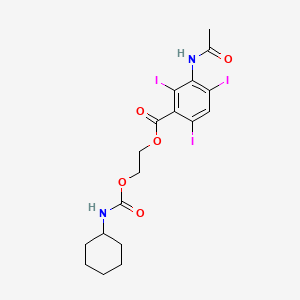

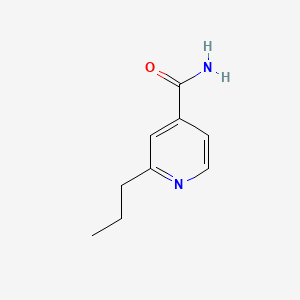

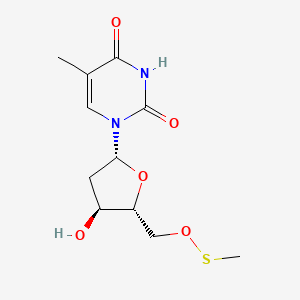

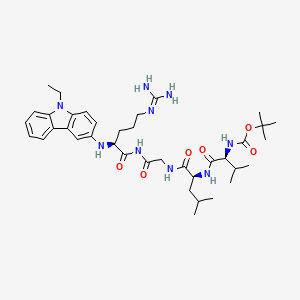

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1216761.png)

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)